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molecular formula C10H7NO B1306823 Quinoline-5-carbaldehyde CAS No. 22934-41-4

Quinoline-5-carbaldehyde

Cat. No. B1306823
M. Wt: 157.17 g/mol
InChI Key: BNEVFKZLYCGDFG-UHFFFAOYSA-N
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Patent
US07674795B2

Procedure details

Carry out the procedure as in Example 18, starting from 100 mg of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine, obtained in Example 6, and 59 mg of quinoline-5-carboxaldehyde in 1 ml of ethanol for 3 hours at room temperature, then add 29 mg of sodium hydroborate and stir for 2 hours at room temperature. After purification by HPLC/MS on a Symmetry C18 silica column (5 μm), eluting with a gradient of water 100% (containing 0.07% of TFA) to acetonitrile 100% (containing 0.07% of TFA), we obtain 49.5 mg of trifluoroacetate of N-[4-(3H-imidazo[4,5-c]pyridin-2-yl)-9H-fluoren-9(R,S)-yl]-quinolin-5-yl-methylamine, in the form of a pale yellow solid with the following characteristics:
Quantity
1 mL
Type
reactant
Reaction Step One
Name
4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1C2C=CN=CC=2N[C:2]=1[C:10]1[C:22]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15](N)C=2C=CC=1.C([OH:26])C>>[N:1]1[C:20]2[CH:19]=[CH:18][CH:17]=[C:16]([CH:15]=[O:26])[C:21]=2[CH:22]=[CH:10][CH:2]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
4-(3H-imidazo[4,5-c]pyridin-2-yl)-fluorene-9(R,S)-amine
Quantity
100 mg
Type
reactant
Smiles
N1=C(NC=2C=NC=CC21)C2=CC=CC=1C(C3=CC=CC=C3C21)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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